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For researchers, scientists, and drug development professionals navigating the complexities of

computational chemistry, the accurate prediction of energies and structures of strained

molecules is paramount. Density Functional Theory (DFT) offers a powerful and

computationally efficient tool for this purpose, but the vast array of available functionals

necessitates a careful selection based on performance. This guide provides an objective

comparison of various DFT methods for strained systems, supported by quantitative

benchmark data and detailed experimental protocols.

Molecular strain, arising from bond angle distortion, torsional strain, and non-bonded steric

interactions, plays a critical role in determining molecular reactivity, stability, and conformation.

Accurately modeling these strained systems is a significant challenge for computational

methods. This guide aims to provide clarity by summarizing the performance of a range of DFT

functionals, including those with dispersion corrections, for different types of strained

molecules.

Performance of DFT Functionals on Strained
Systems
The choice of DFT functional can significantly impact the accuracy of calculations on strained

molecules. Below, we present a summary of the performance of various functionals for different

types of strained systems, with errors reported as Mean Absolute Error (MAE) in kcal/mol

compared to high-level reference calculations, typically CCSD(T) or experimental data.
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Torsional Strain in Substituted Biphenyls
Torsional barriers are a key aspect of conformational strain. A study on 13 substituted biphenyls

benchmarked several DFT functionals against experimental data. The results highlight the

importance of including dispersion corrections.

DFT Functional Mean Absolute Error (MAE) (kcal/mol)

B3LYP-D3 0.61 - 0.75

B97-D 0.61 - 0.75

TPSS-D3 0.61 - 0.75

Table 1: Performance of DFT functionals for the torsional barriers of 13 substituted biphenyls.

The range in MAE reflects the use of different large triple-ζ basis sets and the inclusion of

various environmental effects in the calculations.[1]

Conformational Energies of Macrocycles
Macrocycles represent a class of molecules where ring strain and non-covalent interactions are

crucial. The MPCONF196 benchmark study assessed the performance of various DFT

functionals for the conformational energies of 13 macrocycles.

DFT Functional Mean Absolute Error (MAE) (kcal/mol)

PBE0-D3 ~1.0

B3LYP-D3 ~1.0

PW6B95-D3 ~1.0

B2PLYP-D3 < 1.0

Table 2: Approximate performance of selected dispersion-corrected DFT functionals for the

conformational energies of macrocycles in the MPCONF196 benchmark set. Many D3-

corrected functionals achieve an accuracy of around 1 kcal/mol.[2]
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Strained intermediates and transition states are common in catalytic cycles. A benchmark study

on bond activation by (Ni,Pd)-based catalysts provides insights into the performance of DFT for

these challenging systems.

DFT Functional Mean Absolute Deviation (MAD) (kcal/mol)

PBE0-D3 1.1

PW6B95-D3 1.9

B3LYP-D3 1.9

PWPB95-D3 1.9

Table 3: Performance of DFT functionals for bond activation energies in transition-metal

catalysis, relative to estimated CCSD(T)/CBS reference data.[3]

Experimental and Computational Protocols
The reliability of benchmark data hinges on the rigor of the underlying experimental and

computational methodologies.

High-Level Reference Calculations
The benchmark data presented in this guide is predominantly referenced against high-level ab

initio calculations, most commonly the "gold standard" Coupled Cluster with Singles, Doubles,

and perturbative Triples [CCSD(T)], extrapolated to the complete basis set (CBS) limit. This

approach provides a highly accurate theoretical reference for assessing the performance of

DFT functionals. For larger systems where canonical CCSD(T) is computationally prohibitive,

domain-based local pair-natural orbital CCSD(T) (DLPNO-CCSD(T)) has been shown to

provide near-quantitative agreement.[2]

DFT Calculation Parameters
The DFT calculations summarized in the tables were performed using a variety of well-

established basis sets, with triple-ζ quality basis sets such as aug-cc-pVTZ often being

necessary for achieving high accuracy.[1] Dispersion corrections, such as Grimme's D3
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scheme, are crucial for accurately describing the non-covalent interactions prevalent in

sterically crowded and macrocyclic strained molecules.[1][2]

Experimental Data
For some benchmarks, such as the torsional barriers of substituted biphenyls, experimental

data from techniques like dynamic NMR spectroscopy are used as the reference. These

experimental values provide a real-world validation of the computational methods.

Visualizing the Benchmarking Process and DFT
Functional Families
To better understand the workflow of a typical DFT benchmarking study and the relationships

between different DFT functionals, the following diagrams are provided.
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General Workflow for Benchmarking DFT Methods

Setup

Calculation

Analysis

Select a diverse dataset
of strained molecules

Choose a range of
DFT functionals to test

Select appropriate
basis sets

Define a high-quality
reference method

(e.g., CCSD(T)/CBS or Experiment)

Perform DFT calculations
for all molecules with

each functional and basis set

Perform reference calculations
or compile experimental data

Calculate error metrics
(e.g., MAE, RMSD)
for each functional

Compare the performance
of different functionals

Draw conclusions and
make recommendations

Click to download full resolution via product page

A general workflow for benchmarking DFT methods.
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Jacob's Ladder of DFT Functionals

Rung 1: Local Density Approximation (LDA)
(Depends on electron density ρ)

Rung 2: Generalized Gradient Approximation (GGA)
(Depends on ρ and its gradient ∇ρ)

e.g., PBE, BLYP

Adds gradient of density

Rung 3: Meta-GGAs
(Depends on ρ, ∇ρ, and kinetic energy density τ)

e.g., TPSS, SCAN

Adds kinetic energy density

Rung 4: Hybrid Functionals
(Mixes GGA or meta-GGA with exact Hartree-Fock exchange)

e.g., B3LYP, PBE0, M06-2X

Adds exact exchange

Rung 5: Double-Hybrid Functionals
(Includes a portion of MP2 correlation)

e.g., B2PLYP, PWPB95

Adds unoccupied orbitals (MP2 correlation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Researcher's Guide to Benchmarking DFT Methods
for Strained Molecules]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14603985#benchmarking-dft-methods-for-strained-
molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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